molecular formula C12H23NO4 B1519339 tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate CAS No. 1013028-27-7

tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate

Cat. No.: B1519339
CAS No.: 1013028-27-7
M. Wt: 245.32 g/mol
InChI Key: JVGUACRTSCOTQB-IUCAKERBSA-N
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Description

tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a trimethyloxazolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2,5-trimethyloxazolidine-3-carboxylate with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and proteins, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
  • tert-Butyl (4R,5R)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
  • tert-Butyl (4S,5S)-4-(Methoxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGUACRTSCOTQB-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128286
Record name 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013028-27-7
Record name 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013028-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Reactant of Route 2
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Reactant of Route 3
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Reactant of Route 4
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Reactant of Route 6
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate

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